molecular formula C19H18Cl2N2O3 B10834912 1-[(3,5-Dichloro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid

1-[(3,5-Dichloro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid

Cat. No.: B10834912
M. Wt: 393.3 g/mol
InChI Key: XKZSVPIUPDFCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PMID27109571-Compound-30 is a small molecular drug that has been studied for its potential therapeutic applications. It is known to interact with fatty acid-binding proteins, specifically fatty acid-binding protein 4 and fatty acid-binding protein 5 . These proteins play a crucial role in various metabolic pathways, making this compound a significant subject of research.

Preparation Methods

The synthesis of PMID27109571-Compound-30 involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

PMID27109571-Compound-30 undergoes various chemical reactions, including:

Scientific Research Applications

PMID27109571-Compound-30 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of PMID27109571-Compound-30 involves its binding to fatty acid-binding proteins, specifically fatty acid-binding protein 4 and fatty acid-binding protein 5. By inhibiting these proteins, the compound disrupts the normal transport and metabolism of fatty acids, leading to altered lipid homeostasis. This inhibition can result in therapeutic effects, particularly in conditions related to metabolic disorders .

Comparison with Similar Compounds

PMID27109571-Compound-30 can be compared with other fatty acid-binding protein inhibitors such as PMID27109571-Compound-27 and PMID27109571-Compound-5. While all these compounds target similar proteins, PMID27109571-Compound-30 is unique due to its specific binding affinity and selectivity for fatty acid-binding protein 4 and fatty acid-binding protein 5. This uniqueness makes it a promising candidate for further research and development .

Properties

Molecular Formula

C19H18Cl2N2O3

Molecular Weight

393.3 g/mol

IUPAC Name

1-[(3,5-dichloro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C19H18Cl2N2O3/c20-13-10-14(21)16(12-6-2-1-3-7-12)15(11-13)22-18(26)23-19(17(24)25)8-4-5-9-19/h1-3,6-7,10-11H,4-5,8-9H2,(H,24,25)(H2,22,23,26)

InChI Key

XKZSVPIUPDFCIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)NC2=C(C(=CC(=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.